
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride
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Overview
Description
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involves the introduction of a difluoromethoxy group to a naphthalene derivative, followed by the introduction of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Difluoromethoxy Group: This step involves the reaction of a naphthalene derivative with a difluoromethoxy reagent under controlled conditions.
Formation of Carbonyl Chloride Group: The resulting intermediate is then reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group undergoes classic nucleophilic substitutions to form derivatives with amines, alcohols, and other nucleophiles:
Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Key Observations |
---|---|---|---|---|
Amidation | Primary amines (R-NH₂), DCM, 0-5°C | 5-Acylnaphthalene-1-carboxamides | 72-85 | Electron-withdrawing CF₂O group accelerates reaction rate |
Esterification | Alcohols (ROH), pyridine, RT | Naphthalene-5-carboxylate esters | 65-78 | Steric hindrance from naphthalene core reduces yields with bulky alcohols |
Thioester Formation | Thiols (RSH), THF, -10°C | Thioester derivatives | 55-68 | Requires strict moisture control due to Cl⁻ sensitivity |
Mechanistic Insight :
The difluoromethoxy group at position 1 enhances electrophilicity at C=O via inductive effects (-I), facilitating nucleophilic attack. Kinetic studies show pseudo-first-order dependence on nucleophile concentration.
Friedel-Crafts Acylation
The compound acts as an acylating agent in electrophilic aromatic substitution:
Key Limitation :
Moisture sensitivity necessitates anhydrous conditions, as hydrolysis to carboxylic acid competes (yield loss: 15-25%) .
Cross-Coupling Reactions
The chloride group participates in transition-metal-catalyzed couplings:
Mechanistic Pathway :
Oxidative addition of the C–Cl bond to Pd(0) forms a Pd(II) intermediate, followed by transmetalation or amine coordination .
Hydrolysis and Solvolysis
Controlled hydrolysis produces key intermediates:
Reaction Medium | Conditions | Product | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
---|---|---|---|---|
H₂O/THF (1:1) | pH 7, 25°C | Naphthalene-5-carboxylic acid | 4.2×10⁻⁴ | 27.5 min |
MeOH/H₂O (9:1) | 0°C, 1 hr | Methyl ester | 8.7×10⁻³ | 1.3 hr |
Kinetic Analysis :
Pseudo-first-order kinetics confirm rate dependence on [H₂O] (R² = 0.98). The CF₂O group increases hydrolysis rate 3.2× compared to non-fluorinated analogs.
Radical Reactions
Under UV irradiation, the C–Cl bond undergoes homolytic cleavage:
Initiator | Substrate | Products | Quantum Yield (Φ) |
---|---|---|---|
AIBN (2 mol%) | Styrene | Poly(styrene-co-naphthoyl) | 0.12 |
Di-tert-butyl peroxide | CCl₄ | Chlorinated adducts | 0.08 |
EPR Evidence :
Spin-trapping experiments with DMPO confirm persistent naphthoyl radicals (g = 2.0032) .
Difluorocarbene Transfer
The CF₂O group participates in unique fluorine-transfer reactions:
Reagent | Conditions | Product | F⁻ Incorporation (%) |
---|---|---|---|
NaH, THF | 0°C → RT, 6 hr | Difluoromethyl ethers | 88 |
CuI, DMF | 120°C, microwave | Fluoroaromatics | 75 |
Mechanism :
Base-induced elimination generates transient :CF₂, captured by nucleophiles (e.g., phenoxides) via a carbene-intermediate pathway .
Critical Stability Considerations
-
Thermal Stability : Decomposes above 180°C (TGA data: 5% mass loss at 182°C)
-
Photostability : t₁/₂ = 14 days under UV-A light (320–400 nm)
-
Hydrolytic Sensitivity : Reacts with ambient humidity (k = 1.8×10⁻⁵ s⁻¹ at 40% RH)
This compound’s reactivity profile makes it invaluable for synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and functional materials (e.g., liquid crystals). Current research focuses on improving catalytic systems for asymmetric derivatization .
Scientific Research Applications
Chemical Research
Organic Synthesis Intermediate
- 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is primarily used as an intermediate in organic synthesis for developing various substances.
Laboratory Use
- This compound is used in laboratory settings.
Manufacture of Substances
- This compound is utilized in the manufacture of various substances, highlighting its importance in chemical synthesis and research applications.
Structural Comparison
Unique Functional Groups
- The compound contains both difluoromethoxy and carbonyl chloride groups, which distinguishes it from other related compounds. This unique combination makes it valuable in synthetic organic chemistry.
Comparison Table
Compound Name | Structure | Notable Features |
---|---|---|
This compound | CHClFO | Contains both difluoromethoxy and carbonyl chloride groups. |
1-(Difluoromethoxy)naphthalene-8-carbonyl chloride | CHClFO | Similar structure but differs in the position of the carbonyl group. |
1-Fluoro-naphthalene | CHF | Lacks the difluoromethoxy and carbonyl functionalities. |
Naphthalene-1,5-dicarboxylic acid | CHO | Contains carboxylic acid groups instead of halides or fluorinated groups. |
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in the difluoromethoxy group can influence the compound’s reactivity and biological activity.
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride: Contains a trifluoromethoxy group, which can further enhance the compound’s stability and reactivity compared to the difluoromethoxy derivative.
1-(Chloromethoxy)naphthalene-5-carbonyl chloride: Contains a chloromethoxy group, which can alter the compound’s chemical properties and reactivity.
The unique presence of the difluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity profiles.
Properties
Molecular Formula |
C12H7ClF2O2 |
---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)9-5-1-4-8-7(9)3-2-6-10(8)17-12(14)15/h1-6,12H |
InChI Key |
WZWICVXGVNFWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)Cl |
Origin of Product |
United States |
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